molecular formula C10H18N2O4 B2567585 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate CAS No. 1782647-31-7

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate

Cat. No. B2567585
CAS RN: 1782647-31-7
M. Wt: 230.264
InChI Key: BINCCFKDJYPIFA-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate is a synthetic compound . It has a molecular weight of 244.29 g/mol . The IUPAC name for this compound is 1-(tert-butyl) 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O4.ClH/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4;/h5-7,12H2,1-4H3;1H . Its canonical SMILES structure is CC©©OC(=O)N1CC(C1)(CN)C(=O)OC .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.29 g/mol . It has a topological polar surface area of 81.9 Ų and a complexity of 316 . It has one hydrogen bond donor and five hydrogen bond acceptors . It has five rotatable bonds . The exact mass and monoisotopic mass of this compound are both 244.14230712 g/mol .

Scientific Research Applications

Dipeptide Synthesis

This compound is used in the synthesis of dipeptides. It is a part of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Precursor to Biologically Active Natural Products

The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B. It has been synthesized with good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .

Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity .

Guanylation of Amines

It is used in the guanylation of amines, a process that is crucial in the synthesis of various organic compounds .

Synthesis of New Heterocyclic Amino Acid Derivatives

The compound is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings. This is achieved through aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .

Preparation of Inhibitor Containing Bicyclic Derivative

The compound is used in the preparation of the inhibitor containing bicyclic derivative and their medical applications .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-aminoazetidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)12-5-10(11,6-12)7(13)15-4/h5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINCCFKDJYPIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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